![molecular formula C11H12N4O7 B2599305 1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium CAS No. 147459-66-3](/img/structure/B2599305.png)
1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium
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Description
1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium, commonly known as MNDO-NO2, is a diazeniumdiolate compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Photosensitive Protecting Groups
Nitro compounds, including nitrophenyl derivatives, play a crucial role as photosensitive protecting groups in synthetic chemistry. These groups allow for the selective protection and deprotection of functional groups in molecules under light irradiation, facilitating complex synthetic pathways and the construction of molecules with high precision (Amit, Zehavi, & Patchornik, 1974).
Nitrated Phenols in the Atmosphere
Research on nitrated phenols, including nitrophenyl compounds, is crucial for understanding their atmospheric presence and impact. These compounds originate from combustion processes, pesticide hydrolysis, and atmospheric reactions, contributing to air pollution and potential health risks (Harrison et al., 2005).
1,2-Oxazines and Related Compounds
The synthesis and application of 1,2-oxazines and benzoxazines, which can be related to the chemistry of nitro compounds through synthetic pathways involving nitroso intermediates, are significant in the development of pharmaceuticals and materials science (Sainsbury, 1991).
Synthesis of Biphenyl Derivatives
Nitro compounds are used in the synthesis of key intermediates for pharmaceuticals and other organic molecules. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, an intermediate in the manufacture of anti-inflammatory drugs, demonstrates the utility of nitro compounds in facilitating complex organic reactions (Qiu et al., 2009).
Safety Considerations in Chemical Reactions
The study of reactions involving nitric acid and isopropanol, which can lead to violent explosions, highlights the importance of understanding the reactivity of nitro compounds and related chemicals for ensuring safety in industrial and laboratory settings (Hedlund et al., 2014).
properties
IUPAC Name |
(2-methyl-5-nitro-1,3-dioxan-5-yl)-(2-nitrophenyl)imino-oxidoazanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O7/c1-8-21-6-11(7-22-8,15(19)20)14(18)12-9-4-2-3-5-10(9)13(16)17/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDFBOAZZJSCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(CO1)([N+](=NC2=CC=CC=C2[N+](=O)[O-])[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium |
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